molecular formula C8H10N4O B12987217 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol

Cat. No.: B12987217
M. Wt: 178.19 g/mol
InChI Key: SQVTWRPELDHSFJ-UHFFFAOYSA-N
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Description

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is a compound that belongs to the class of fused heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the N-amination of methyl pyrrole-2-carboxylate using an aminating agent such as chloramine (NH2Cl). This is followed by a series of reactions including bromination, cyclization, and further functional group modifications .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and efficient synthetic routes. Continuous feeding of reagents and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chloramine for amination, bromine for bromination, and various oxidizing and reducing agents for further modifications. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is unique due to its specific functional groups that allow for versatile chemical modifications and its potent biological activity. Its ability to inhibit a wide range of kinases and its application in antiviral therapies make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-6-ylethanol

InChI

InChI=1S/C8H10N4O/c9-8(4-13)6-1-7-2-10-5-11-12(7)3-6/h1-3,5,8,13H,4,9H2

InChI Key

SQVTWRPELDHSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NN2C=C1C(CO)N

Origin of Product

United States

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